molecular formula C23H30N2O3 B6074105 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide

Cat. No. B6074105
M. Wt: 382.5 g/mol
InChI Key: PDAVMKGUJDNQMV-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide, also known as UWA-101, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. UWA-101 belongs to the family of piperidine-based compounds and has been shown to have a high affinity for the sigma-2 receptor.

Mechanism of Action

2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is a sigma-2 receptor agonist, which means that it binds to and activates the sigma-2 receptor. The sigma-2 receptor is involved in various cellular processes, including cell proliferation, apoptosis, and calcium signaling. Activation of the sigma-2 receptor by 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide leads to the induction of apoptosis in cancer cells, which is the process of programmed cell death.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the sigma-2 receptor. In addition, 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is its high selectivity for the sigma-2 receptor, which makes it a promising candidate for the development of new cancer therapeutics. However, 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide. One potential direction is the development of novel sigma-2 receptor agonists with improved pharmacological properties. Another direction is the investigation of 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide as a potential treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and neuroprotective effects of 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide involves the reaction of 3,4-dimethoxyphenethylamine with 1-(2-phenylethyl)piperidine-3-carboxylic acid, followed by acetylation with acetic anhydride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. 2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-27-21-11-10-19(15-22(21)28-2)16-23(26)24-20-9-6-13-25(17-20)14-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,20H,6,9,12-14,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAVMKGUJDNQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCCN(C2)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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